molecular formula C19H16N2 B3048082 5-Methyl-10-phenyl-5,10-dihydrophenazine CAS No. 15546-77-7

5-Methyl-10-phenyl-5,10-dihydrophenazine

Cat. No.: B3048082
CAS No.: 15546-77-7
M. Wt: 272.3 g/mol
InChI Key: OGUDOGOLYMURGX-UHFFFAOYSA-N
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Description

5-Methyl-10-phenyl-5,10-dihydrophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocycles known for their diverse chemical structures and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-10-phenyl-5,10-dihydrophenazine can be achieved through several methods. One common approach involves the reduction of phenazine followed by alkylation and arylation reactions. For instance, the reduction of phenazine with sodium borohydride, followed by alkylation with methyl iodide and subsequent arylation with phenyl lithium, yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction and alkylation methods. The use of palladium-catalyzed cross-coupling reactions has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenazine derivatives.

    Reduction: Reduction reactions can yield fully reduced phenazine forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as phenyl lithium and methyl iodide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phenazine derivatives, fully reduced phenazine forms, and substituted phenazine compounds .

Scientific Research Applications

5-Methyl-10-phenyl-5,10-dihydrophenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-10-phenyl-5,10-dihydrophenazine involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. It also interacts with cellular enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,10-Dimethyl-5,10-dihydrophenazine
  • 5,10-Diphenyl-5,10-dihydrophenazine
  • 5,10-Dihydro-5,10-dimethylphenazine

Uniqueness

5-Methyl-10-phenyl-5,10-dihydrophenazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups provides a balance of hydrophobic and aromatic characteristics, making it suitable for various applications .

Properties

IUPAC Name

5-methyl-10-phenylphenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-20-16-11-5-7-13-18(16)21(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUDOGOLYMURGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516491
Record name 5-Methyl-10-phenyl-5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15546-77-7
Record name 5-Methyl-10-phenyl-5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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